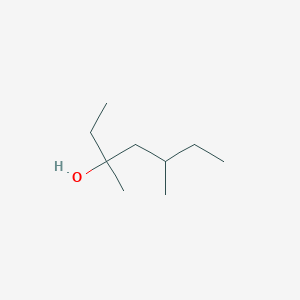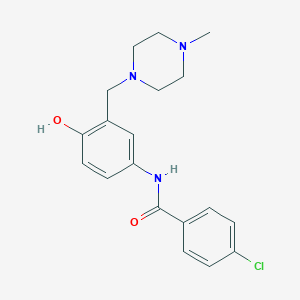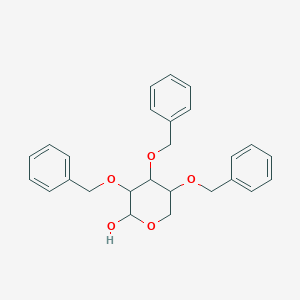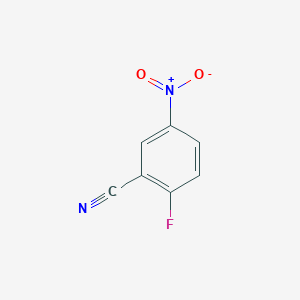
Tris(2,4,4-trimethylpentyl)aluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,4,4-trimethylpentyl)aluminium, also known as TMA or TMA-3, is an organoaluminium compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMA is a highly reactive compound that can be synthesized through various methods and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Tris(2,4,4-trimethylpentyl)aluminium is not fully understood, but it is believed to react with various organic compounds through nucleophilic addition reactions. Tris(2,4,4-trimethylpentyl)aluminium can also act as a Lewis acid, accepting electron pairs from other molecules.
Biochemische Und Physiologische Effekte
Tris(2,4,4-trimethylpentyl)aluminium has been studied for its biochemical and physiological effects, including its potential toxicity. It has been found to be toxic to cells in vitro and has been shown to induce apoptosis in various cell lines. Tris(2,4,4-trimethylpentyl)aluminium has also been found to be toxic to aquatic organisms, including fish and crustaceans.
Vorteile Und Einschränkungen Für Laborexperimente
Tris(2,4,4-trimethylpentyl)aluminium has several advantages for use in laboratory experiments, including its high reactivity and versatility in organic synthesis. However, Tris(2,4,4-trimethylpentyl)aluminium is also highly reactive and can be dangerous if not handled properly. It is also a relatively expensive compound, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Tris(2,4,4-trimethylpentyl)aluminium, including its potential use as a catalyst for various reactions and its use as a precursor for the synthesis of other organoaluminium compounds. Tris(2,4,4-trimethylpentyl)aluminium could also be studied further for its potential toxicity and environmental impact. Further research could also explore the use of Tris(2,4,4-trimethylpentyl)aluminium in the development of new materials and technologies.
In conclusion, Tris(2,4,4-trimethylpentyl)aluminium is a highly reactive and versatile organoaluminium compound that has potential applications in organic synthesis and as a catalyst for various reactions. While it has been studied extensively for its biochemical and physiological effects, more research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
Tris(2,4,4-trimethylpentyl)aluminium can be synthesized through various methods, including the reaction of trimethylaluminium with 2,4,4-trimethylpentene or the reaction of aluminium chloride with 2,4,4-trimethylpentylmagnesium bromide. The latter method is the most commonly used and involves the reaction of aluminium chloride with 2,4,4-trimethylpentylmagnesium bromide in anhydrous diethyl ether.
Wissenschaftliche Forschungsanwendungen
Tris(2,4,4-trimethylpentyl)aluminium has been studied extensively for its potential applications in organic synthesis and as a catalyst for various reactions. It has also been studied for its potential use as a precursor for the synthesis of other organoaluminium compounds. Tris(2,4,4-trimethylpentyl)aluminium has been found to be highly reactive and can react with various organic compounds, making it a versatile compound for use in organic synthesis.
Eigenschaften
CAS-Nummer |
16216-31-2 |
|---|---|
Produktname |
Tris(2,4,4-trimethylpentyl)aluminium |
Molekularformel |
C24H51Al |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
tris(2,4,4-trimethylpentyl)alumane |
InChI |
InChI=1S/3C8H17.Al/c3*1-7(2)6-8(3,4)5;/h3*7H,1,6H2,2-5H3; |
InChI-Schlüssel |
XZIKSWMNFLIAQP-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)C)C[Al](CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
Kanonische SMILES |
CC(CC(C)(C)C)C[Al](CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
Andere CAS-Nummern |
16216-31-2 |
Piktogramme |
Flammable; Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



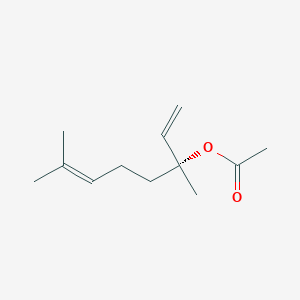
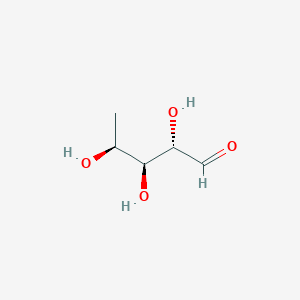
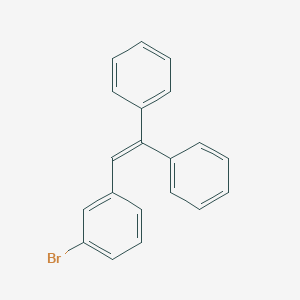
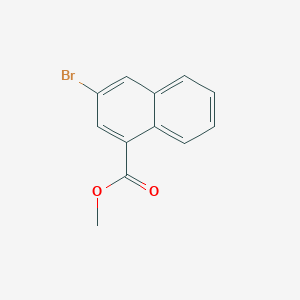
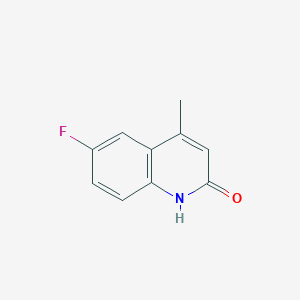
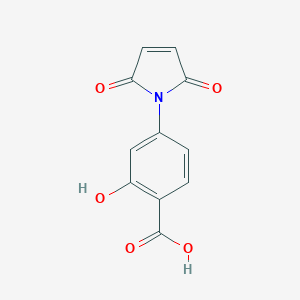
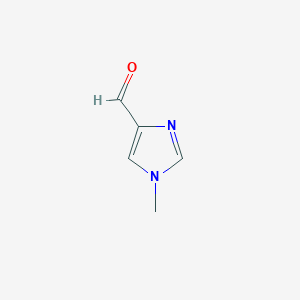
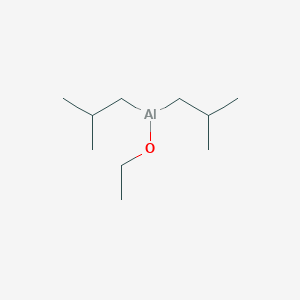
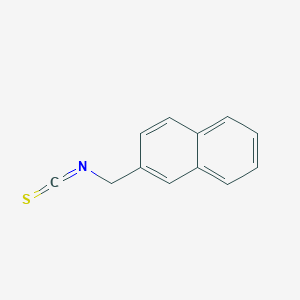
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
